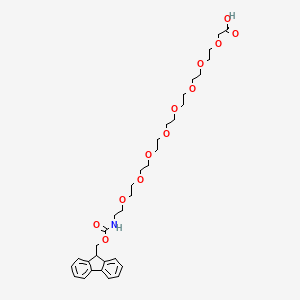

Fmoc-NH-PEG8-CH2COOH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-NH-PEG8-CH2COOH: is a polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .

Applications De Recherche Scientifique

Chemistry:

- Used as a linker in the synthesis of complex molecules and polymers.

Biology:

- Employed in the development of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras).

Medicine:

- Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG8-CH2COOH typically involves the following steps:

Fmoc Protection: The amine group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.

PEGylation: The protected amine is then reacted with a PEG chain to form the PEGylated intermediate.

Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions to yield the free amine.

Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as coupling agents.

Major Products:

Deprotection: Yields the free amine derivative.

Amide Bond Formation: Produces amide-linked conjugates with various biomolecules.

Mécanisme D'action

Mechanism: Fmoc-NH-PEG8-CH2COOH acts as a linker molecule that facilitates the conjugation of various biomolecules. The Fmoc group protects the amine during synthesis and can be removed to expose the reactive amine group. The terminal carboxylic acid reacts with primary amines to form stable amide bonds, enabling the formation of complex bioconjugates.

Molecular Targets and Pathways:

Targets: Primary amines on proteins, peptides, and other biomolecules.

Pathways: Involves standard peptide coupling chemistry using carbodiimide or triazole-based coupling agents.

Comparaison Avec Des Composés Similaires

Fmoc-NH-PEG2-CH2COOH: A shorter PEG linker with similar functional groups.

Fmoc-NH-PEG4-CH2COOH: A medium-length PEG linker with similar functional groups.

Fmoc-NH-PEG6-CH2COOH: A slightly shorter PEG linker with similar functional groups.

Uniqueness: Fmoc-NH-PEG8-CH2COOH is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and stability .

Activité Biologique

Fmoc-NH-PEG8-CH2COOH, a compound characterized by its unique structure and properties, is primarily recognized for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This article delves into its biological activity, synthesis methods, stability, and applications in drug delivery systems.

Chemical Structure and Properties

- Molecular Formula : C33H47N O12

- Molecular Weight : 649.726 g/mol

- CAS Number : 868594-52-9

This compound features a fluorenylmethyloxycarbonyl (Fmoc) group that protects the amine during synthesis, an 8-unit polyethylene glycol (PEG) spacer that enhances solubility and biocompatibility, and a carboxylic acid group that facilitates conjugation to various biomolecules .

Antibody-Drug Conjugates (ADCs)

This compound is utilized as a linker in ADCs, allowing for the selective delivery of cytotoxic agents to cancer cells. The PEG moiety plays a crucial role in increasing the solubility and stability of the conjugate in biological systems. In vitro studies have shown that ADCs incorporating this linker exhibit potent cytotoxic activity against HER2-overexpressing cells, with IC50 values ranging from 10 to 14 nM .

PROTACs

In the context of PROTAC technology, this compound serves as a versatile linker that connects ligands targeting E3 ubiquitin ligases with ligands for specific target proteins. This dual-targeting approach promotes targeted protein degradation, offering a novel therapeutic strategy for diseases such as cancer .

Stability Studies

Stability is a critical factor influencing the efficacy of drug delivery systems. Research indicates that PEGylated derivatives demonstrate enhanced stability in serum compared to non-PEGylated counterparts. Specifically, this compound showed significant resistance to proteolytic degradation, with over 70% of the peptide remaining intact after 24 hours in rat serum at 37 °C .

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Fmoc protecting group is removed using piperidine, followed by coupling reactions facilitated by reagents such as N,N'-diisopropylcarbodiimide (DIC) and Oxyma. The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels exceeding 95% .

Case Studies

- Case Study on HER2-targeted ADCs :

- Case Study on PROTAC Development :

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO12/c35-32(36)26-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-34-33(37)46-25-31-29-7-3-1-5-27(29)28-6-2-4-8-30(28)31/h1-8,31H,9-26H2,(H,34,37)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLUSGRARXJCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.